REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH3:10])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:4][C:3](=[O:5])[CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0.27 mmol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCCC(C)=O
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
reacted for 5 hours at the same temperature
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down to room temperature
|
Type
|
CONCENTRATION
|
Details
|
Next, the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
30 g of water was added
|
Type
|
ADDITION
|
Details
|
Further, 128.55 g of methyl t-butyl ether (MTBE) was added
|
Type
|
ADDITION
|
Details
|
55.06 g of a 5% sodium hydrogen carbonate aqueous solution was dropped at room temperature
|
Type
|
STIRRING
|
Details
|
The resultant mixture was stirred sufficiently at room temperature
|
Type
|
CUSTOM
|
Details
|
liquid-partitioned
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was further partitioned with 64.27 g of MTBE
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCCC(C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |